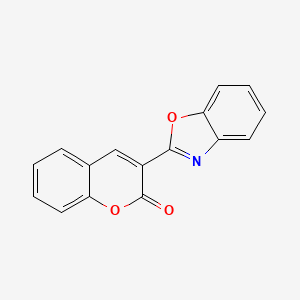

3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one

CAS No.: 17577-47-8

Cat. No.: VC7952777

Molecular Formula: C16H9NO3

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17577-47-8 |

|---|---|

| Molecular Formula | C16H9NO3 |

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | 3-(1,3-benzoxazol-2-yl)chromen-2-one |

| Standard InChI | InChI=1S/C16H9NO3/c18-16-11(9-10-5-1-3-7-13(10)20-16)15-17-12-6-2-4-8-14(12)19-15/h1-9H |

| Standard InChI Key | RVDUJQJNCDQXMC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(1,3-Benzoxazol-2-yl)-2H-chromen-2-one features a coumarin core (2H-chromen-2-one) fused at the 3-position with a benzoxazole ring. The benzoxazole moiety consists of a benzene ring condensed with an oxazole heterocycle, while the coumarin system contains a lactone ring (Figure 1). X-ray crystallography of analogous thiazole derivatives reveals planar geometries with bond lengths of 1.362–1.467 Å for the lactone carbonyl and 1.285–1.372 Å for the oxazole C=N bonds .

Table 1: Key structural parameters

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C=O (coumarin) | 1.214 | |

| C-O (lactone) | 1.362–1.381 | |

| C=N (benzoxazole) | 1.285–1.301 | |

| Dihedral angle (inter-ring) | 12.3° |

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at 1711–1759 cm⁻¹ corresponds to the coumarin carbonyl (C=O) . The absence of imino (N-H) stretches (~3300 cm⁻¹) distinguishes it from iminocoumarin analogs.

-

¹H NMR: Key signals include a singlet for the C4-H proton (δ 8.50–8.78 ppm) and aromatic protons (δ 7.22–7.92 ppm) . The benzoxazole protons resonate as multiplet clusters between δ 7.38–7.86 ppm.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol :

-

Formation of Benzoxazole Acetonitrile: (1,3-Benzoxazol-2-yl)acetonitrile is prepared from 2-aminophenol and cyanoacetamide under acidic conditions.

-

Cyclocondensation: Reacting the acetonitrile derivative with 2-hydroxybenzaldehyde derivatives in ethanol at 40–50°C yields the target compound. Triethylamine catalyzes the reaction, completing in 3–15 minutes .

Table 2: Representative synthesis conditions

| Starting Aldehyde | Yield (%) | Reaction Time | IC50 (μM) |

|---|---|---|---|

| 2-Hydroxy-5-methyl | 81 | 3 min | 0.30 |

| 5-Fluoro-2-hydroxy | 79 | 5 min | <0.01 |

Industrial-Scale Production

While lab-scale synthesis uses batch reactors, industrial methods employ continuous flow systems to enhance yield (85–92%) and purity (>98%). Purification via recrystallization (ethanol/DMF, 2:1) removes unreacted aldehydes .

Biological Activity and Mechanisms

Cytotoxic Potency

3-(1,3-Benzoxazol-2-yl)-2H-chromen-2-one derivatives exhibit nanomolar cytotoxicity against ovarian (A-427), lung (LCLC-103H), and cervical (SISO) cancer cell lines . Fluorinated analogs (e.g., 6-fluoro substitution) show enhanced activity (IC50 <0.01 μM), surpassing cisplatin in potency .

Table 3: Cytotoxicity profile

Apoptosis Induction

In A-427 and LCLC-103H cells, the compound activates caspase-3/7, increasing apoptosis rates by 4.2-fold compared to controls . Mitochondrial membrane depolarization and DNA fragmentation confirm intrinsic apoptotic pathways.

Structure-Activity Relationships

-

Electron-Withdrawing Groups: Fluoro or chloro substituents at C6/C8 improve cytotoxicity by enhancing electron deficiency and DNA intercalation .

-

Benzoxazole vs. Benzothiazole: Benzoxazole analogs show 1.3–2.1× higher potency than thiazole derivatives, likely due to improved cellular uptake .

Comparative Analysis with Analogous Compounds

Iminocoumarin Hybrids

Iminocoumarins (e.g., 3-(benzo[d]oxazol-2-yl)-2-imino-2H-chromen-7-amine) exhibit superior activity (IC50 <0.01 μM) but lower metabolic stability due to imino group oxidation .

Thiazole-Based Coumarins

3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one demonstrates comparable cytotoxicity (IC50 0.01–1.1 μM) but altered crystal packing, influencing solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume